molecular formula C5H6N2O2S B13803429 Acetamide,2-(3-isoxazolylthio)-

Acetamide,2-(3-isoxazolylthio)-

Cat. No.: B13803429
M. Wt: 158.18 g/mol
InChI Key: YUHDPIIXGXPJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(3-isoxazolylthio)-: is an organic compound with the molecular formula C5H6N2O2S. It is a derivative of acetamide, where the acetamide group is bonded to a 3-isoxazolylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(3-isoxazolylthio)- typically involves the reaction of acetamide with a 3-isoxazolylthio derivative. One common method is the nucleophilic substitution reaction where acetamide reacts with 3-isoxazolylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of Acetamide, 2-(3-isoxazolylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2-(3-isoxazolylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide, 2-(3-isoxazolylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(3-isoxazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Acetamide, 2-(3-isoxazolylthio)- is unique due to the presence of the isoxazolylthio group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interact with particular molecular targets, making it valuable for research and industrial applications .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-(1,2-oxazol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C5H6N2O2S/c6-4(8)3-10-5-1-2-9-7-5/h1-2H,3H2,(H2,6,8)

InChI Key

YUHDPIIXGXPJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1SCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.